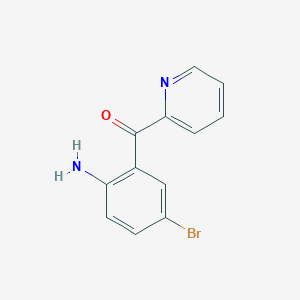

2-(2-Amino-5-bromobenzoyl)pyridine

概要

説明

(2-アミノ-5-ブロモフェニル)(ピリジン-2-イル)メタノンは、分子式C12H9BrN2O、分子量277.12 g/molの有機化合物です . 室温では固体であり、通常は淡黄色から黄色の結晶状物質として存在します[2][2]. この化合物は、特にベンゾジアゼピン類の合成における中間体として重要な役割を果たすことが知られています .

2. 製法

(2-アミノ-5-ブロモフェニル)(ピリジン-2-イル)メタノンの合成は、いくつかの経路で達成できます。 一般的な方法の1つは、2-アミノ-5-ブロモ安息香酸とピリジンを塩基性条件下で反応させて中間体を形成し、その後酸性条件下で加熱して最終生成物を得る方法です . 工業生産方法では、通常は類似のステップが用いられますが、大規模合成向けに最適化されており、高い収率と純度が確保されます .

準備方法

The synthesis of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone can be achieved through several routes. One common method involves the reaction of 2-amino-5-bromobenzoic acid with pyridine under basic conditions to form an intermediate, which is then heated under acidic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

化学反応の分析

(2-アミノ-5-ブロモフェニル)(ピリジン-2-イル)メタノンは、以下の反応を含む様々な化学反応を起こします。

酸化: この化合物は、対応する酸化物に酸化されます。

還元: 還元反応によって、アミンまたは他の還元された形態が生成されます。

これらの反応で一般的に用いられる試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用の求核剤が含まれます . 生成される主要な生成物は、反応条件と用いる試薬によって異なります。

科学的研究の応用

Medicinal Chemistry and Drug Development

1.1 Synthesis of Anesthetic Agents

One of the primary applications of 2-(2-Amino-5-bromobenzoyl)pyridine is as a key intermediate in the synthesis of Remazolam , an intravenous anesthetic. Remazolam is a GABA_A receptor agonist that combines the safety profile of midazolam with the rapid onset and offset characteristics of propofol. The compound facilitates general anesthesia during surgical procedures and has potential applications in preoperative sedation and ICU management .

The synthetic pathway for this compound involves several steps that optimize yield and safety. A notable method includes a reaction sequence that utilizes mild conditions, avoiding hazardous reagents like n-butyllithium and extreme temperatures, thus enhancing its industrial viability .

1.2 Metabolic Studies

Research has also identified this compound as a significant metabolite of bromazepam, a benzodiazepine used for anxiety management. Studies on its metabolism have been conducted in various animal models, including rabbits and guinea pigs, highlighting its relevance in pharmacokinetics and drug metabolism research . Understanding the metabolic pathways involving this compound aids in evaluating the safety and efficacy profiles of related pharmaceuticals.

2.1 Anticancer Properties

Recent studies have explored the biological activity of derivatives related to this compound, particularly their anti-proliferative effects against cancer cell lines such as HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer). Compounds derived from this structure have shown promising results, with some exhibiting over 85% inhibition of cell growth, indicating potential therapeutic applications in oncology .

Analytical Applications

3.1 Chromatographic Techniques

The compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using reverse-phase HPLC methods, which are critical for assessing purity and identifying impurities in pharmaceutical formulations. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility . This application is vital for quality control in pharmaceutical manufacturing.

作用機序

(2-アミノ-5-ブロモフェニル)(ピリジン-2-イル)メタノンの作用機序は、主にベンゾジアゼピンの合成における前駆体としての役割に関連しています。これらの化合物は、中枢神経系におけるγ-アミノ酪酸(GABA)受容体に結合することによって効果を発揮し、GABAの抑制効果を高め、鎮静効果と不安解消効果をもたらします。

6. 類似の化合物との比較

(2-アミノ-5-ブロモフェニル)(ピリジン-2-イル)メタノンは、以下のものなどの他のベンゾフェノン誘導体と類似しています。

- (2-アミノ-5-クロロフェニル)(ピリジン-2-イル)メタノン

- (2-アミノ-5-フルオロフェニル)(ピリジン-2-イル)メタノン

- (2-アミノ-5-ヨードフェニル)(ピリジン-2-イル)メタノン

これらの化合物は、類似の構造を共有していますが、ハロゲン置換基が異なります。これは、反応性や用途に影響を与える可能性があります。 (2-アミノ-5-ブロモフェニル)(ピリジン-2-イル)メタノンは、特定の臭素置換により、独特の化学的特性と反応性パターンを示す点で、独自性を備えています。

類似化合物との比較

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is similar to other benzophenone derivatives, such as:

- (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone

- (2-Amino-5-fluorophenyl)(pyridin-2-yl)methanone

- (2-Amino-5-iodophenyl)(pyridin-2-yl)methanone

These compounds share similar structures but differ in their halogen substituents, which can influence their reactivity and applications. The uniqueness of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone lies in its specific bromine substitution, which imparts distinct chemical properties and reactivity patterns.

生物活性

2-(2-Amino-5-bromobenzoyl)pyridine (ABBP) is an organic compound with the molecular formula C₁₂H₉BrN₂O, known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly significant as a precursor in the synthesis of various pharmaceuticals, including benzodiazepines, which are widely used for their anxiolytic and sedative properties.

Chemical Structure and Properties

The structure of ABBP features a bromobenzoyl group attached to a pyridine moiety. The presence of the bromine atom influences its reactivity and biological interactions:

- Molecular Formula : C₁₂H₉BrN₂O

- Molecular Weight : 277.12 g/mol

ABBP exhibits its biological activity primarily through interactions with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Notably, it acts as an intermediate in the synthesis of remazolam, a short-acting GABA(A) receptor agonist, which enhances the inhibitory effects of GABA in the central nervous system .

Anticancer Properties

Research indicates that ABBP and its analogs possess significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cell growth in various cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HCT116 | 25–50 |

| This compound | MDA-MB-231 | 120–130 |

These findings suggest that ABBP may effectively inhibit tumor cell proliferation through mechanisms that require further investigation .

Interaction Studies

Preliminary studies have focused on ABBP's binding affinity to biological targets. These interactions are crucial for understanding its potential therapeutic effects. The compound's ability to form covalent bonds with proteins involved in disease pathways may lead to novel treatment options .

Case Studies

- Synthesis and Anti-Proliferative Activity : A study published in the International Journal of Molecular Sciences explored the synthesis of benzoyl derivatives related to ABBP, demonstrating their anti-proliferative activity against colorectal (HCT116) and breast cancer (MDA-MB-231) cell lines. The results indicated that certain derivatives maintained potent activity, comparable to established anticancer agents .

- Metabolism Studies : Research has shown that ABBP undergoes metabolic transformations in different species. It is primarily hydroxylated to form 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine in humans and other animals, highlighting its metabolic pathways and potential variations in efficacy across species .

特性

IUPAC Name |

(2-amino-5-bromophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVZPFKJBLTYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166070 | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1563-56-0 | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1563-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromobenzoylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-AMINO-5-BROMOBENZOYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9874AL67QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of 2-(2-Amino-5-bromobenzoyl)pyridine (ABBP) in different species?

A1: ABBP, a metabolite of the benzodiazepine bromazepam, undergoes further metabolism in various species. Studies show that ABBP is primarily hydroxylated to form 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine (3-OH-ABBP) in humans, dogs, rats, and mice. [] This hydroxylation appears to be a major metabolic pathway for ABBP in these species. Additionally, ABBP can be reduced to 2-amino-5-bromo-2'-azabenzhydrol (ABAB) in rabbits, rats, and guinea pigs. [] Interestingly, the extent of ABAB formation varies among species, with guinea pigs exhibiting the highest levels. []

Q2: What role does the intestinal microflora play in the metabolism of bromazepam?

A2: The intestinal microflora plays a significant role in bromazepam degradation. Research demonstrates that over 80% of bromazepam is degraded in the presence of human fecal matter under both anaerobic and aerobic conditions. [] This degradation primarily results in the formation of ABBP, highlighting the contribution of intestinal microflora to bromazepam's metabolism. []

Q3: Are there specific enzymes involved in the reduction of ABBP to ABAB?

A3: Yes, the reduction of ABBP to ABAB is an enzymatic process. Studies have identified NADPH-dependent reductases present in the liver of rabbits, rats, and guinea pigs that catalyze this reaction. [] These reductases are found in both the cytoplasm and microsomes of liver cells, with varying activity levels depending on the species and subcellular location. []

Q4: What analytical methods are used to study bromazepam and its metabolites?

A4: Several analytical techniques are employed to analyze bromazepam and its metabolites. Thin layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are used for identification purposes. [] For quantification, a sensitive and specific stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with a diode-array detector (DAD) has been developed and validated according to ICH guidelines. [] This method allows for the accurate and precise determination of bromazepam and its degradant ABBP in various matrices. []

Q5: What is the significance of the crystal structure of this compound?

A5: The crystal structure of ABBP reveals that its molecules are non-planar and are held together by both intermolecular and intramolecular hydrogen bonds. [] This structural information is valuable for understanding the molecule's interactions with biological targets and can be useful for designing analogs with potentially altered pharmacological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。